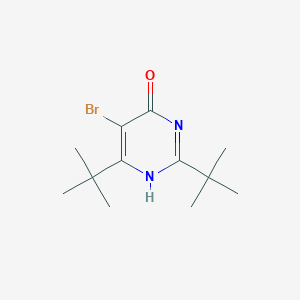

5-Bromo-2,6-ditert-butyl-4-pyrimidinol

Description

Properties

IUPAC Name |

5-bromo-2,4-ditert-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2O/c1-11(2,3)8-7(13)9(16)15-10(14-8)12(4,5)6/h1-6H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYLFXSMISNSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NC(=N1)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356479 | |

| Record name | 5-bromo-2,6-ditert-butyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69050-80-2 | |

| Record name | 5-Bromo-2,6-bis(1,1-dimethylethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69050-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2,6-ditert-butyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Development for 5 Bromo 2,6 Ditert Butyl 4 Pyrimidinol

De Novo Pyrimidine (B1678525) Ring Formation Approaches

The de novo synthesis of the pyrimidine ring is a fundamental strategy that builds the heterocyclic core from simpler, acyclic molecules. This approach offers the advantage of installing desired substituents at specific positions during the ring-forming process.

A primary method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of 5-bromo-2-substituted pyrimidines, a one-step reaction using 2-bromomalonaldehyde (B19672) and an appropriate amidine derivative serves as a direct route. google.com This method is valued for its efficiency, utilizing readily available and inexpensive starting materials to produce the target compounds in a single synthetic step. google.com

In the context of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol, the key precursors would be a derivative of 2-bromomalonic acid and pivalamidine (2,2-dimethylpropanimidamide), which provides the C2-tert-butyl group. The general reaction involves the condensation of the amidine with the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The reaction is typically promoted by acidic or basic conditions. For instance, the synthesis of 2-amino-6-methyl-4(3H)-pyrimidinone is achieved by condensing ethylacetoacetate with guanidine carbonate. nih.gov A similar principle applies to the target compound, where the bulky tert-butyl groups would be introduced via the selection of appropriate precursors.

Table 1: Key Components for Cyclocondensation

| Role | Precursor Example | Resulting Structural Feature |

|---|---|---|

| C4, C5, C6 Source | 2-Bromomalonaldehyde or equivalent | Pyrimidine backbone with C5-Bromo substituent |

| N1, C2, N3 Source | Pivalamidine | C2-tert-butyl group |

The process is considered advantageous due to its operational simplicity, safety, short duration, and low cost, making it suitable for larger-scale chemical production. google.com

While less common for this specific substitution pattern, ring expansion reactions represent another potential avenue for pyrimidine synthesis. The transformation of a five-membered heterocyclic ring, such as an oxazole, into a six-membered pyrimidine ring is a known synthetic strategy. wikipedia.orgpharmaguideline.com Oxazoles can undergo cycloaddition reactions, for example, with dienophiles, which can lead to intermediates that rearrange to form pyridine or pyrimidine derivatives. pharmaguideline.com

This synthetic route would conceptually involve the synthesis of a suitably substituted oxazole precursor which, under specific reaction conditions (e.g., thermal or photochemical), could rearrange and incorporate the necessary nitrogen atom to form the pyrimidinol ring. For instance, the reaction of oxazoles with ammonia or formamide can lead to the formation of imidazoles through ring cleavage and re-cyclization; similar principles could potentially be adapted for pyrimidine synthesis. pharmaguideline.com However, the direct application of oxazole ring expansion to synthesize a complex molecule like this compound is not extensively documented and remains a theoretical or specialized approach.

Post-Cyclization Functionalization and Derivatization

This strategy involves the initial synthesis of a pyrimidinol scaffold, such as 2,6-ditert-butyl-4-pyrimidinol, followed by the introduction or modification of substituents on the pre-formed ring. This is a versatile approach that allows for the synthesis of a variety of derivatives from a common intermediate.

Direct halogenation is a common method for functionalizing aromatic and heteroaromatic rings. For pyrimidinol scaffolds, electrophilic bromination can introduce a bromine atom at an activated position. The synthesis of 5-bromo substituted pyrimidinone analogues can be achieved in good to excellent yields by reacting the corresponding pyrimidinone with bromine in acetic acid at room temperature. nih.gov

For the synthesis of the target compound, the precursor 2,6-ditert-butyl-4-pyrimidinol would be subjected to a brominating agent. The electron-donating nature of the hydroxyl group and the alkyl substituents activate the pyrimidine ring, directing the electrophilic bromine to the C5 position.

Table 2: Typical Bromination Reaction Conditions

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Substrate | 2,6-ditert-butyl-4-pyrimidinol | The pyrimidine scaffold to be functionalized |

| Brominating Agent | Bromine (Br₂) | Source of the electrophilic bromine |

| Solvent | Acetic Acid | Provides a polar, acidic medium for the reaction |

This method is straightforward and effective for introducing a bromine atom, which then serves as a versatile handle for further chemical modifications.

The bromine atom at the C5 position of this compound is susceptible to replacement by various nucleophiles, although this position is generally less reactive towards nucleophilic aromatic substitution than positions C2, C4, or C6. The reactivity can be influenced by the electronic effects of the other ring substituents. While nucleophilic substitution is more challenging on electron-rich rings, the presence of the nitrogen atoms in the pyrimidine ring facilitates such reactions compared to simple bromobenzene. This allows for the introduction of a wide range of functional groups, including amino, alkoxy, and cyano groups, thereby enabling the synthesis of a diverse library of pyrimidine derivatives.

The bromine atom on the pyrimidine ring is an excellent functional group for participating in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgtcichemicals.com This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org

In this context, this compound can be coupled with various aryl or heteroaryl boronic acids to synthesize 5-aryl- or 5-heteroaryl-substituted pyrimidinols. mdpi.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and high yields. tcichemicals.com

The catalytic cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyrimidinol. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Role | Example Component |

|---|---|

| Substrate | This compound |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃, K₃PO₄, or CsF |

This methodology provides a robust and versatile route for the elaboration of the pyrimidine scaffold, enabling the synthesis of complex biaryl and heteroaryl structures. mdpi.comorganic-synthesis.com

Oxidation and Reduction Pathways for Pyrimidinol Derivatives

The synthesis and functionalization of pyrimidinol derivatives often involve oxidation and reduction reactions to modify the pyrimidine core, introduce new functional groups, or achieve the desired final structure. While the direct oxidation or reduction of the target compound, this compound, is not extensively detailed in readily available literature, the chemical behavior of related pyrimidine structures provides a strong basis for understanding potential synthetic pathways.

Oxidation is a key strategy for the aromatization of pyrimidine precursors, such as dihydropyrimidines. A notable method involves the oxidative dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones. Research has demonstrated that reagents like calcium hypochlorite, Ca(OCl)₂, in an aqueous medium can efficiently convert these precursors into the corresponding pyrimidinones. researchgate.net This process is typically rapid and proceeds under mild conditions, offering a high-yield pathway to the aromatic pyrimidine core. researchgate.net Another modern approach employs visible-light-driven photocatalytic oxidation. Using an organic photocatalyst like eosin Y bis(tetrabutyl ammonium salt) with molecular oxygen as the oxidant, 2-substituted dihydropyrimidines can be selectively oxidized to their pyrimidine counterparts. rsc.org The addition of a base has been shown to enhance the rate and selectivity of this photoinduced electron transfer process. rsc.org

The table below summarizes the conditions for the oxidation of dihydropyrimidine derivatives, which could be adapted for precursors to sterically hindered pyrimidinols.

| Reactant Type | Oxidizing Agent | Catalyst | Solvent | Conditions | Yield |

| 3,4-Dihydropyrimidin-2(1H)-ones | Ca(OCl)₂ | None | Water/EtOAc | Room Temp | Good to Excellent |

| 2-Substituted Dihydropyrimidines | O₂ | Eosin Y bis(TBA salt) | Acetonitrile | Visible Light, Base | High |

Reduction pathways, conversely, are crucial in the catabolism of pyrimidines and can be synthetically relevant. In biological systems, pyrimidines like uracil or thymine undergo reduction by dihydropyrimidine dehydrogenase to form dihydrouracil or dihydrothymine, respectively. While this is a biological pathway, it highlights the susceptibility of the C5-C6 double bond to reduction. In a synthetic context, the selective reduction of the pyrimidine ring would likely require catalytic hydrogenation or the use of specific hydride reagents, with the reaction's success being highly dependent on the steric and electronic nature of the substituents on the ring.

Introduction or Modification of Carboxylic Acid Moieties at Pyrimidine Positions

The introduction of carboxylic acid groups or their synthetic equivalents (e.g., esters) onto the pyrimidine ring is a critical functionalization step, enabling further derivatization, such as in the synthesis of pharmacologically active molecules. For structures related to this compound, methodologies for introducing a carboxyl group at either position 4 or 5 are of significant interest.

A powerful method for introducing a carboxyl functional group onto a pre-functionalized pyrimidine ring is the Minisci reaction. This radical-based reaction allows for the alkoxycarbonylation of electron-deficient heterocycles. For instance, the synthesis of ethyl 5-bromopyrimidine-4-carboxylate has been successfully achieved in a single step from 5-bromopyrimidine (B23866) using this approach. ucla.edu The reaction is highly regioselective, favoring the 4-position, and can be scaled up to produce significant quantities of the desired product. ucla.edu This method is particularly valuable when other synthetic routes, such as the condensation of formamidine acetate and mucobromic acid, result in low yields and complex purification challenges. ucla.edu

Another general strategy involves the construction of the pyrimidine ring with the carboxylic acid moiety already in place. A versatile method has been developed for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. This approach utilizes the reaction between the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts, yielding the corresponding pyrimidine esters in moderate to excellent yields. organic-chemistry.org This method is advantageous as it provides a direct route to pyrimidines with no substituent at the 4-position. organic-chemistry.org

The following table outlines key findings from studies on the synthesis of pyrimidine carboxylic acid derivatives.

| Starting Material | Reagents | Product | Key Feature | Yield |

| 5-Bromopyrimidine | Ethyl Pyruvate, Piv-OH, AgNO₃, (NH₄)₂S₂O₈ | Ethyl 5-bromopyrimidine-4-carboxylate | One-step, regioselective Minisci reaction | 48% |

| Mucobromic Acid | Formamidine Acetate, EtONa | 5-Bromopyrimidine-4-carboxylate | Traditional condensation, low yield | 3-8% |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | Direct synthesis, versatile | Moderate to Excellent |

These synthetic strategies demonstrate viable pathways for incorporating carboxylic acid functionality into pyrimidine scaffolds, which is a key step for creating a diverse range of derivatives for various applications.

Optimization of Synthetic Pathways and Reaction Efficiency

Optimizing the synthesis of complex molecules like this compound is crucial for improving yields, reducing costs, and ensuring scalability and environmental sustainability. Research into the synthesis of related pyrimidine derivatives highlights several key areas for optimization, including reaction conditions, catalyst selection, and the use of alternative energy sources.

The bromination of the pyrimidine ring is a fundamental step for the target compound. Traditional methods can be harsh, but newer procedures offer more efficient and controlled synthesis. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) in polar aprotic solvents provides an efficient method for the C-5 bromination of pyrimidine nucleosides, which can be applicable to other pyrimidine systems. nih.gov A patented process for brominating pyrimidine involves adding bromine over time to a heated mixture of a pyrimidine hydrogen halide salt in an inert aromatic solvent like nitrobenzene, which allows for a more controlled reaction and easier scale-up compared to solventless high-temperature methods. google.com

The efficiency of the core pyrimidine ring synthesis can be significantly enhanced. The use of ultrasound irradiation has been shown to dramatically reduce reaction times and improve yields in the cyclocondensation of β-keto esters and amidines to form 4-pyrimidinols. organic-chemistry.org This technique often allows for the use of environmentally benign solvents like water and leads to purer products, simplifying workup procedures. organic-chemistry.org

Furthermore, the development of multi-component reactions and novel catalytic systems offers streamlined pathways. For example, a ZnCl₂-catalyzed three-component reaction of enamines, triethyl orthoformate, and ammonium acetate allows for the single-step synthesis of various 4,5-disubstituted pyrimidines. organic-chemistry.org Similarly, iridium-catalyzed multi-component syntheses from amidines and alcohols proceed through a cascade of condensation and dehydrogenation steps, showcasing high selectivity under mild conditions. organic-chemistry.org

Advanced synthetic manipulations, such as the "deconstruction-reconstruction" strategy, provide sophisticated methods for modifying the pyrimidine core. This approach involves a ring-opening of the pyrimidine to a vinamidinium salt intermediate, followed by a ring-closing recyclization. acs.orgacs.org While developed for isotopic labeling, this strategy demonstrates the potential for intricate modifications and optimizations of the pyrimidine scaffold. acs.orgacs.org

The table below presents a comparison of different optimization strategies for pyrimidine synthesis.

| Synthetic Step | Traditional Method | Optimized Method | Key Advantage |

| Bromination | High-temp heating with Br₂ | Controlled addition of Br₂ in nitrobenzene solvent | Better control, scalability, safety google.com |

| Ring Formation | Conventional heating | Ultrasound irradiation in water | Drastically reduced reaction times (minutes vs. hours), higher yields, green solvent organic-chemistry.org |

| Multi-step Synthesis | Stepwise functionalization | One-pot, multi-component reactions (e.g., Iridium-catalyzed) | Increased atom economy, reduced waste, operational simplicity organic-chemistry.org |

| Core Modification | Derivatization of existing ring | Deconstruction-Reconstruction | Access to complex modifications and isotopic labeling acs.orgacs.org |

By integrating these advanced methodologies—from controlled halogenation and ultrasound-assisted cyclizations to sophisticated catalytic systems—the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally friendly.

Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Accessible Records

Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific chemical compound This compound could not be located.

The inquiry requested a detailed article structured around specific analytical techniques for this particular molecule, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (IR/FT-IR), Electronic Absorption Spectroscopy (UV-Vis), Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Multiple targeted searches were conducted to find scholarly articles, chemical data repositories, and supplementary materials that would contain the necessary data points to populate the requested sections. These searches included queries for the compound's spectral data, synthesis and characterization reports, and crystallographic information. The searches yielded information for numerous structurally related compounds, such as various bromo-substituted pyrimidines and di-tert-butylated phenols, but no specific experimental data for this compound itself was found.

This lack of information suggests that the detailed analytical characterization of this compound may not be published in readily accessible literature or could be part of proprietary research that has not been disclosed publicly. Therefore, it is not possible to provide the scientifically accurate, data-driven article as per the specified outline.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 5 Bromo 2,6 Ditert Butyl 4 Pyrimidinol

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Molecular Geometry, Bond Lengths, and Bond Angles

The molecular geometry of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol is dictated by the pyrimidine (B1678525) ring core, substituted with a bromine atom, a hydroxyl group, and two bulky tert-butyl groups. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is aromatic in nature. wikipedia.org However, the substitution pattern significantly influences its electronic distribution and geometry.

The presence of the hydroxyl group at the C4 position suggests the possibility of keto-enol tautomerism, a common feature in hydroxypyrimidines. The "pyrimidinol" nomenclature indicates the enol form, but in the solid state, the keto form (pyrimidinone) is often favored due to its ability to form stable hydrogen-bonded dimers. nih.govnih.gov

The bond lengths and angles within the pyrimidine ring are expected to deviate from those of an unsubstituted pyrimidine due to the electronic effects of the substituents. The C-Br bond length will be a key feature, while the C-N and C-C bonds within the ring will reflect the aromatic character, though likely with some localization of double bonds in the pyrimidinone tautomer. Based on studies of similar pyrimidine derivatives, the C-N bond lengths are anticipated to be in the range of 1.329–1.344 Å. researchgate.net The internal bond angles of the pyrimidine ring are expected to be around 116°-122°, consistent with sp² hybridization. researchgate.net

The geometry around the tert-butyl groups will be tetrahedral, with standard C-C single bond lengths. Steric hindrance between the bulky tert-butyl groups at C2 and C6 and the adjacent substituents will likely cause some distortion in the bond angles around the ring.

Table 1: Predicted Bond Lengths and Angles for the Pyrimidine Core of this compound (based on analogous structures)

| Bond/Angle | Predicted Value (Å or °) | Reference Compound(s) for Analogy |

| C2-N1 | ~1.34 | Substituted Pyrimidines researchgate.net |

| N1-C6 | ~1.33 | Substituted Pyrimidines researchgate.net |

| C6-C5 | ~1.40 | Substituted Pyrimidines researchgate.net |

| C5-C4 | ~1.42 | Substituted Pyrimidines researchgate.net |

| C4-N3 | ~1.33 | Substituted Pyrimidines researchgate.net |

| N3-C2 | ~1.34 | Substituted Pyrimidines researchgate.net |

| C5-Br | ~1.90 | Brominated Aromatics |

| C4-O | ~1.36 (enol) / ~1.24 (keto) | Phenols / Pyrimidinones nih.gov |

| ∠N1-C2-N3 | ~122 | Substituted Pyrimidines researchgate.net |

| ∠C2-N3-C4 | ~118 | Substituted Pyrimidines researchgate.net |

| ∠N3-C4-C5 | ~120 | Substituted Pyrimidines researchgate.net |

| ∠C4-C5-C6 | ~118 | Substituted Pyrimidines researchgate.net |

| ∠C5-C6-N1 | ~120 | Substituted Pyrimidines researchgate.net |

| ∠C6-N1-C2 | ~122 | Substituted Pyrimidines researchgate.net |

Note: These values are estimations and would require experimental verification through techniques like X-ray crystallography.

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions in the crystalline state of this compound are expected to be dominated by hydrogen bonding. Pyrimidinone scaffolds are well-known for their propensity to form robust hydrogen bonds, particularly N-H···O interactions, which are analogous to the base pairing in nucleic acids. nih.govnih.govscbt.com

The bromine atom at the C5 position can also participate in intermolecular interactions. Halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom like oxygen or nitrogen from an adjacent molecule, is a possibility. Additionally, C-H···Br hydrogen bonds may be present. mdpi.commdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Energetic Contribution |

| Hydrogen Bond | N-H | O=C | Strong nih.govscbt.com |

| Hydrogen Bond | C-H | O=C | Weak to Moderate nih.gov |

| Halogen Bond | C-Br | O or N | Weak to Moderate |

| Van der Waals | tert-butyl H | Various atoms | Weak |

Conformational Analysis and Planarity of Pyrimidine Ring

The planarity of the pyrimidine ring is a key aspect of its conformation. While pyrimidine itself is a planar aromatic molecule, its derivatives can exhibit deviations from planarity. nih.govresearchgate.net The substituents play a crucial role in determining the final conformation of the ring.

Studies on nucleic acid bases have shown that even though a planar geometry corresponds to a potential energy minimum, these rings are flexible and can adopt non-planar conformations such as boat-like or half-chair forms. nih.gov For this compound, the substantial steric hindrance between the two large tert-butyl groups at positions 2 and 6 is likely to induce some distortion of the pyrimidine ring from perfect planarity. This steric strain may cause slight puckering of the ring to minimize the repulsive interactions between these bulky groups.

The orientation of the tert-butyl groups themselves will be such that the methyl groups are staggered to minimize intramolecular steric clashes. The C-C bonds connecting the tert-butyl groups to the pyrimidine ring will allow for rotation, but the lowest energy conformation will be one that minimizes steric hindrance with the adjacent nitrogen atoms and the bromine atom.

In solution, the molecule is expected to be more flexible, with dynamic interconversion between different ring conformations. umich.edu However, in the solid state, the conformation will be locked into a specific geometry that allows for the most stable crystal packing, driven primarily by the strong hydrogen bonding networks. nih.gov

Computational Chemistry and Theoretical Modeling of 5 Bromo 2,6 Ditert Butyl 4 Pyrimidinol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is based on the principle that the energy of a molecule can be determined from its electron density.

Geometric Optimization and Ground State Molecular Structure

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometric optimization, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 5-Bromo-2,6-ditert-butyl-4-pyrimidinol, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms, providing a three-dimensional representation of its most stable conformation.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and its electronic excitation properties.

Charge Distribution Analysis: Mulliken Charges and Electrostatic Potential Surface (MEP) Mapping

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. Mulliken charge analysis provides a method for assigning partial charges to individual atoms, offering a simplified picture of the charge distribution. A more detailed and visually intuitive representation is provided by the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various modes of atomic motion, such as bond stretching and bending. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. Such a comparison can aid in the assignment of experimental spectral bands and provide confidence in the accuracy of the computed molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT allows for the calculation of excited-state properties, including vertical excitation energies, oscillator strengths, and electronic transition characters. These calculations are instrumental in simulating and interpreting ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions that give rise to a molecule's color and photochemical behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, and provide insights into charge transfer between different parts of the molecule, further elucidating its electronic structure and stability.

Assessment of Non-Linear Optical (NLO) Properties: Dipole Moment, Polarizability, and Hyperpolarizability

The exploration of organic molecules for applications in non-linear optics (NLO) has been a significant area of research, driven by their potential in technologies such as optical data processing and telecommunications. Pyrimidine (B1678525) derivatives, in particular, have been investigated due to the electron-deficient nature of the pyrimidine ring, which can be tailored to create molecules with substantial NLO responses. While direct computational data for this compound is not extensively available in the current literature, the NLO properties can be inferred from theoretical studies on analogous substituted pyrimidines and other organic chromophores.

The key parameters that quantify the NLO response of a molecule are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The dipole moment is a measure of the asymmetry of the molecular charge distribution. A large dipole moment is often a prerequisite for significant second-order NLO activity. Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability represents the non-linear response of the molecule to this field.

For a molecule to exhibit a significant NLO response, it typically requires a combination of electron-donating and electron-withdrawing groups linked by a π-conjugated system. In the case of this compound, the pyrimidinol ring system acts as a π-conjugated core. The bromo substituent at the 5-position is generally considered an electron-withdrawing group, which can enhance the polarization of the molecule. The tert-butyl groups at the 2 and 6 positions are primarily electron-donating through induction and also impose significant steric effects. The hydroxyl group at the 4-position can act as either a donor or an acceptor depending on the electronic environment.

Computational studies on similar heterocyclic systems suggest that the interplay of these substituents would lead to a notable dipole moment and hyperpolarizability. The intramolecular charge transfer from the electron-donating tert-butyl groups to the electron-withdrawing bromo group and the pyrimidine ring is expected to be a key contributor to the NLO properties.

To illustrate the typical range of NLO properties in related compounds, the following table presents theoretical data for a representative pyrimidine derivative from a computational study. It is important to note that these values are not for this compound but serve to provide a comparative context.

| Property | Representative Value | Unit |

| Dipole Moment (μ) | ~5-10 | Debye |

| Polarizability (α) | ~20-40 x 10⁻²⁴ | esu |

| Hyperpolarizability (β) | ~50-200 x 10⁻³⁰ | esu |

Note: The data in this table is illustrative and based on computational studies of various substituted pyrimidine derivatives. The actual values for this compound would require specific theoretical calculations.

The magnitude of these properties is sensitive to the computational method and basis set used in the theoretical calculations. Density Functional Theory (DFT) is a common method for predicting NLO properties due to its balance of accuracy and computational cost.

Quantum Chemical Studies on Steric and Electronic Effects of Tert-Butyl and Bromo Substituents

Quantum chemical calculations provide valuable insights into how the structural and electronic properties of a molecule are influenced by its constituent functional groups. In this compound, the tert-butyl and bromo substituents play crucial roles in defining its molecular geometry, electronic distribution, and reactivity.

Steric Effects of Tert-Butyl Groups:

The most prominent feature of the tert-butyl groups is their large steric bulk. nih.gov Computational modeling, such as geometry optimization using DFT, would likely reveal significant steric hindrance between the two tert-butyl groups at the 2 and 6 positions of the pyrimidine ring. This steric repulsion can lead to distortions from a perfectly planar ring geometry. The C-C-C bond angles within the tert-butyl groups themselves are expected to be close to the ideal tetrahedral angle of 109.5°, but the bonds connecting them to the pyrimidine ring may be elongated or compressed to relieve strain.

This steric crowding has several important consequences:

Intermolecular Interactions: The bulky nature of these groups can hinder close packing in the solid state, potentially affecting crystal structure and melting point. It can also shield the pyrimidine ring from intermolecular interactions or reactions. nih.gov

Solubility: The presence of large, nonpolar tert-butyl groups is expected to increase the solubility of the compound in nonpolar organic solvents.

Electronic Effects of Tert-Butyl and Bromo Substituents:

The electronic properties of this compound are a result of the combined inductive and resonance effects of its substituents.

Tert-Butyl Groups: These are considered to be weakly electron-donating through an inductive effect (+I). The alkyl groups push electron density towards the pyrimidine ring. This can increase the electron density on the ring, potentially influencing its reactivity and the positions of its absorption bands in the UV-visible spectrum.

Bromo Substituent: The bromine atom at the 5-position exerts a dual electronic effect. It is electronegative and thus has an electron-withdrawing inductive effect (-I). Halogens can also participate in resonance by donating a lone pair of electrons (+R effect), but for bromine, the inductive effect is generally considered to be dominant in aromatic systems. The presence of the bromo group is expected to lower the energy of the molecular orbitals.

Chemical Reactivity and Mechanistic Investigations Involving 5 Bromo 2,6 Ditert Butyl 4 Pyrimidinol

Regioselective Reactions of Halogenated Pyrimidinols

The synthesis of halogenated pyrimidinols, such as 5-Bromo-2,6-ditert-butyl-4-pyrimidinol, often involves the cyclocondensation of a suitable amidine with a substituted malonic acid derivative, followed by or concurrent with halogenation. A patented one-step method for preparing 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine. google.com This approach offers a direct route to the 5-brominated pyrimidine (B1678525) core.

The regioselectivity of halogenation on the pyrimidine ring is influenced by the electronic nature of the existing substituents. For 2,6-disubstituted-4-pyrimidinols, the C-5 position is electronically activated and susceptible to electrophilic attack. The synthesis of 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinones has been achieved with high regioselectivity, demonstrating the controlled introduction of a bromine atom at the 5-position. nih.gov In the case of pyrrolo[1,2-a]quinoxalines, regioselective bromination can be achieved at the C3 or C1 and C3 positions using reagents like tetrabutylammonium (B224687) tribromide (TBATB), highlighting how reaction conditions can direct the position of halogenation on a heterocyclic system. nih.gov

While a specific protocol for the direct bromination of 2,6-ditert-butyl-4-pyrimidinol to yield the 5-bromo derivative is not extensively detailed in the provided literature, the general principles of electrophilic aromatic substitution on pyrimidine rings suggest that the reaction would proceed with high regioselectivity at the C-5 position due to the directing effects of the existing substituents.

Mechanistic Pathways of Substitution and Coupling Reactions

The bromine atom at the C-5 position of this compound serves as a versatile handle for a variety of substitution and cross-coupling reactions, enabling the synthesis of more complex derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction pairs the brominated pyrimidinol with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyrimidinol, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The reactivity of aryl halides in Suzuki-Miyaura coupling follows the general trend of I > Br > OTf > Cl > F. libretexts.org The reaction conditions, including the choice of palladium precursor, ligand, and base, can be optimized to achieve high yields. researchgate.net For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the brominated pyrimidinol and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. tubitak.gov.trnih.gov The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center yields the coupled product and regenerates the active catalyst. csic.es The Sonogashira coupling of 5-bromopyrimidine (B23866) derivatives has been utilized to synthesize 4-aryl-5-alkynylpyrimidines. mdpi.com

The following table summarizes the key features of these coupling reactions:

| Coupling Reaction | Reactants | Catalyst System | Key Mechanistic Steps |

| Suzuki-Miyaura | Aryl/Vinyl Halide, Organoboron Reagent | Palladium Catalyst, Base | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira | Aryl/Vinyl Halide, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Oxidative Addition, Transmetalation, Reductive Elimination |

Acid-Base Properties and Tautomerism of the Pyrimidinol Moiety

The pyrimidinol ring of this compound exhibits both acidic and basic properties and can exist in different tautomeric forms. The understanding of acid-base equilibria is crucial for predicting the behavior of the molecule in different chemical environments. nih.govnih.govsigmaaldrich.comrsc.orgmasterorganicchemistry.com

Acid-Base Properties: The hydroxyl group at the C-4 position imparts acidic character to the molecule, allowing it to donate a proton. Conversely, the nitrogen atoms in the pyrimidine ring can act as proton acceptors, giving the molecule basic properties. The pKa value, which quantifies the acidity, is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing bromine atom and the electron-donating tert-butyl groups will modulate the acidity of the phenolic proton and the basicity of the ring nitrogens.

Tautomerism: 4-Pyrimidinol derivatives can exist in equilibrium between the hydroxyl (enol) form and the keto form (pyrimidinone). nih.govmasterorganicchemistry.comfrontiersin.orgmdpi.comyoutube.com This keto-enol tautomerism is a common feature in heterocyclic compounds with hydroxyl groups adjacent to a double bond within the ring.

The position of the tautomeric equilibrium is influenced by several factors, including the solvent polarity, temperature, and the electronic nature of the substituents. In many cases, the keto form is the more stable tautomer. Spectroscopic techniques such as NMR and UV-Vis are instrumental in studying these equilibria. nih.govmdpi.com For instance, in different solvents, the percentage of keto and enol forms of a novel 1,3,4-thiadiazole (B1197879) derivative was shown to vary, with the keto form being favored in polar aprotic solvents. nih.govmdpi.com

| Tautomeric Form | Key Structural Feature |

| Enol Form | C=C-OH |

| Keto Form | C=O and C-H |

Investigation of Radical Scavenging Mechanisms: Hydrogen-Atom Transfer (HAT) versus Single-Electron Transfer (SET)

Sterically hindered phenols are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. csic.esmdpi.comresearchgate.net The antioxidant activity of this compound is attributed to the phenolic hydroxyl group, which is sterically protected by the two bulky tert-butyl groups at the ortho positions. This steric hindrance enhances the stability of the resulting phenoxyl radical. mdpi.comvinatiorganics.com

The primary mechanisms by which hindered phenols scavenge free radicals are Hydrogen-Atom Transfer (HAT) and Single-Electron Transfer (SET). researchgate.netnih.gov

Hydrogen-Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in the efficiency of this process. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter for the HAT mechanism; a lower BDE facilitates hydrogen atom donation. frontiersin.org

Single-Electron Transfer (SET): In the SET mechanism, the antioxidant first transfers an electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton. The ionization potential (IP) of the antioxidant is the most important energetic factor in the initial electron transfer step of the SET mechanism. researchgate.netfrontiersin.org

The competition between the HAT and SET pathways is influenced by the structure of the antioxidant, the nature of the free radical, and the solvent. For many hindered phenols, the HAT mechanism is considered to be the predominant pathway for radical scavenging. The presence of the bromine atom in this compound can influence its antioxidant activity by altering the electronic properties of the phenol (B47542) ring and, consequently, the BDE of the O-H bond and the IP of the molecule. Studies on brominated phenols have shown that they can be effective radical scavengers. tubitak.gov.trnih.gov

| Radical Scavenging Mechanism | Initial Step | Key Energetic Parameter |

| Hydrogen-Atom Transfer (HAT) | Donation of a hydrogen atom | Bond Dissociation Enthalpy (BDE) |

| Single-Electron Transfer (SET) | Transfer of a single electron | Ionization Potential (IP) |

Electrochemical Behavior of Brominated Pyrimidinols

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry. These studies provide insights into the oxidation and reduction potentials of the molecule, which are related to its ability to participate in electron transfer reactions.

The electrochemical behavior is expected to be influenced by both the pyrimidinol core and the bromo substituent. The phenolic hydroxyl group can be oxidized, and this process is often irreversible. The oxidation potential is a measure of the ease with which the molecule loses electrons and is related to its antioxidant activity. Hindered phenols linked to heterocycles have been studied electrochemically, and their oxidation potentials have been compared to known antioxidants like butylated hydroxytoluene (BHT). mdpi.com

The bromo substituent can also undergo electrochemical reduction, typically involving the cleavage of the carbon-bromine bond. The reduction potential for this process depends on the electronic environment of the C-Br bond. Electrochemical studies of halogenated pyrimidines have shown that the reduction process can be complex and may involve multiple steps. sigmaaldrich.cn The electrochemical behavior of substituted pyrrolo[1,2-c]pyrimidines has been analyzed to assess the redox processes at particular functional groups. researchgate.net

A hypothetical cyclic voltammogram for this compound would likely exhibit an oxidation peak corresponding to the phenolic hydroxyl group and a reduction peak associated with the bromo substituent. The exact potentials of these peaks would provide valuable information about the molecule's electronic structure and reactivity.

Exploration of 5 Bromo 2,6 Ditert Butyl 4 Pyrimidinol in Advanced Materials and Synthetic Applications

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of a bromine atom at the C5 position, flanked by bulky tert-butyl groups and a hydroxyl group, makes 5-Bromo-2,6-ditert-butyl-4-pyrimidinol a highly valuable intermediate in multi-step organic synthesis. The bromine atom serves as a versatile synthetic handle for introducing a wide range of functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. This allows for the construction of complex molecular architectures built upon the pyrimidine (B1678525) framework.

A general approach involves the regioselective synthesis of 5-bromo-pyrimidinone derivatives, which can then be further functionalized. nih.gov For instance, a one-step synthesis of 5-bromo-2-substituted pyrimidine compounds has been developed using 2-bromomalonaldehyde (B19672) and amidine compounds as starting materials, highlighting an efficient pathway to such intermediates. google.com The presence of the tert-butyl groups provides steric hindrance, which can influence the regioselectivity of subsequent reactions and enhance the stability of the resulting products.

The pyrimidine core itself is a privileged structure in medicinal chemistry, known to be a component of various therapeutic agents. nih.govnih.gov Consequently, intermediates like this compound are instrumental in the synthesis of novel drug candidates. For example, substituted pyrimidines are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The ability to modify the C5 position of the pyrimidine ring allows for the fine-tuning of the electronic and steric properties of the final molecule, which is crucial for optimizing its interaction with biological targets.

Table 1: Synthetic Reactions Utilizing Brominated Pyrimidine Intermediates

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Lithiation-Substitution | n-BuLi, THF; Electrophile (e.g., R-Br) | C6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones | nih.gov |

| Condensation | 2-bromomalonaldehyde, Amidine hydrochloride, Acetic acid | 5-bromo-2-substituted pyrimidines | google.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-substituted pyrimidines | acs.org |

Utilization as a Ligand in Coordination Chemistry (analogous to hindered phenols)

The structure of this compound is analogous to that of sterically hindered phenols, which are well-known for their utility as ligands in coordination chemistry. nih.gov Hindered phenols, characterized by bulky substituents ortho to the hydroxyl group, form stable complexes with a variety of metal ions. orgsyn.org These bulky groups prevent the formation of polynuclear complexes and can stabilize unusual oxidation states of the metal center.

Similarly, the two tert-butyl groups in this compound provide significant steric bulk around the nitrogen and oxygen donor atoms of the pyrimidine ring. This steric hindrance is a key feature that can be exploited in the design of metal complexes with specific geometries and reactivities. The pyrimidine ring offers multiple coordination sites: the nitrogen atoms of the heterocycle and the oxygen atom of the hydroxyl group (or its deprotonated form, the pyrimidinolate). This allows the compound to act as a mono- or bidentate ligand.

The coordination of such ligands to metal centers can induce unique electronic properties. For example, the coordination of phenolic ligands to metal ions is known to play a role in proton-coupled electron transfer (PCET) processes. The electronic properties of the pyrimidinol ligand can be further tuned by the presence of the electron-withdrawing bromine atom. This combination of steric bulk and tunable electronics makes this compound a promising candidate for the development of novel catalysts and functional inorganic materials. The resulting metal complexes could find applications in areas such as catalysis for polymerization or oxidation reactions. orgsyn.org

Precursor for Developing Functionalized Polymers and Extended Molecular Architectures

The dual functionality of this compound, possessing both a polymerizable handle (via the bromo group) and a modifiable hydroxyl group, makes it an attractive precursor for the synthesis of functionalized polymers. The bromine atom can be readily converted into other functional groups suitable for polymerization, or it can participate directly in polymerization reactions such as polycondensation or cross-coupling polymerization.

For instance, the analogous compound 4-Bromo-2,6-di-tert-butylphenol has been used as a terminating comonomer in the polymerization of 4-bromo-2,6-dimethylphenol (B182379) and as a reactant in the synthesis of monomers for poly(p-phenylenevinylene) (PPV) derivatives. sigmaaldrich.com This suggests a clear pathway for incorporating the 2,6-ditert-butyl-4-pyrimidinol moiety into polymer backbones. The bulky tert-butyl groups can impart desirable properties to the resulting polymers, such as increased solubility, thermal stability, and specific morphological characteristics in the solid state.

The pyrimidine unit itself can introduce interesting properties into a polymer chain, including specific electronic characteristics, the ability to form hydrogen bonds, and the potential for metal coordination. This could lead to the development of materials with applications in electronics, sensing, or as polymer-supported catalysts. The synthesis of polymers from pyrimidine-based monomers has been demonstrated, for example, through the cyclopolymerization of 1-(2-diallylaminoethyl)pyrimidines.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the activity of chemical compounds based on their molecular structures. nih.gov This approach is particularly valuable in drug discovery and materials science for screening large libraries of virtual compounds and prioritizing synthetic efforts. nih.govnih.gov For a molecule like this compound, QSAR studies can provide insights into how its structural features relate to its potential biological or chemical activities.

QSAR models are built by correlating molecular descriptors with experimentally determined activities. nih.govresearchgate.net Relevant descriptors for this compound would include:

Topological descriptors: Quantify molecular shape and branching (e.g., Randic index, Wiener index).

Electronic descriptors: Describe the electronic environment (e.g., HOMO/LUMO energies, partial charges).

Steric descriptors: Account for the bulk and shape of the molecule (e.g., molar refractivity).

Hydrophobic descriptors: Relate to the compound's partitioning behavior (e.g., LogP).

Studies on analogous compounds, such as 2,6-di-tert-butylphenol (B90309) derivatives, have successfully used QSAR to understand their antioxidant and enzyme inhibitory activities. These studies often highlight the importance of hydrogen-bonding capability and hydrophobic properties. frontiersin.org Similarly, QSAR analyses of pyrimidine derivatives have been used to predict their efficacy as anticancer agents by correlating structural properties with inhibition of specific enzymes like VEGFR-2. nih.gov By applying these principles, a QSAR model for a series of derivatives based on the this compound scaffold could predict their behavior and guide the design of new molecules with enhanced properties.

Table 2: Key Molecular Descriptors in QSAR Studies of Phenols and Pyrimidines

| Descriptor Type | Example Descriptor | Relevance to Activity | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to redox potential and reactivity | mdpi.com |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions | frontiersin.org |

| Steric | Molar Refractivity | Describes molecular volume and polarizability, affecting binding | N/A |

| Topological | Wiener Index | Relates to molecular branching and compactness | researchgate.net |

Design of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The pyrimidine scaffold is a key component in many such probes due to its biocompatibility and versatile chemistry. acs.orgmdpi.com this compound offers a robust platform for the rational design of novel molecular probes.

The bromine atom at the C5 position is a key feature, allowing for the straightforward attachment of fluorophores, affinity tags, or reactive groups via cross-coupling reactions. This enables the creation of a diverse range of probes tailored for specific applications. For example, by coupling a fluorescent dye to the pyrimidine core, one could develop a probe to visualize the localization of a target protein or to monitor changes in the cellular environment.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromomalonaldehyde |

| 4-Bromo-2,6-di-tert-butylphenol |

| 4-bromo-2,6-dimethylphenol |

| poly(p-phenylenevinylene) |

| 1-(2-diallylaminoethyl)pyrimidines |

Future Research Directions and Emerging Trends for Highly Substituted Pyrimidinol Chemistry

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods for highly substituted pyrimidinols. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

A significant area of progress is the adoption of alternative energy sources to drive chemical reactions. Ultrasound-assisted synthesis has emerged as a powerful tool, offering rapid and efficient routes to highly substituted 4-pyrimidinols. researchpublish.combiotech-asia.org This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can dramatically accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes. researchpublish.combiotech-asia.org For instance, the cyclocondensation of β-keto esters and amidines to form pyrimidinols can be achieved in minutes with excellent yields using ultrasound irradiation. researchpublish.com

Similarly, microwave-assisted synthesis has proven to be a valuable green chemistry tool for the preparation of pyrimidine (B1678525) derivatives. researchgate.netnih.govfebscongress.orgresearchgate.net Microwave heating provides rapid and uniform energy distribution throughout the reaction mixture, which can lead to a significant reduction in reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of a variety of pyrimidine-containing heterocyclic systems. febscongress.orgresearchgate.net

The principles of green chemistry also emphasize the use of environmentally friendly solvents. Research has shown that water can be an effective solvent for the synthesis of highly substituted 4-pyrimidinols, particularly in ultrasound-promoted reactions. researchpublish.com Its use eliminates the need for volatile and often toxic organic solvents, contributing to a safer and more sustainable process.

Furthermore, multicomponent reactions (MCRs) are gaining traction as a green synthetic strategy. MCRs allow for the construction of complex molecules like polysubstituted pyrimidines in a single step from three or more starting materials, which enhances atom economy and reduces the number of synthetic and purification steps. mdpi.comnih.gov The development of novel MCRs, including those catalyzed by transition metals under mild conditions, represents a promising avenue for the efficient and sustainable synthesis of pyrimidinol libraries. mdpi.comnih.gov The use of flow chemistry , where reagents are continuously pumped through a reactor, further enhances the safety and scalability of these processes. nih.gov

| Green Chemistry Approach | Key Advantages | Relevant Compound Classes |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, use of green solvents (e.g., water) | Highly substituted 4-pyrimidinols |

| Microwave-Assisted Synthesis | Rapid and uniform heating, shorter reaction times, higher yields | Pyrimidine derivatives, fused pyrimidines |

| Multicomponent Reactions (MCRs) | High atom economy, reduced synthetic steps, molecular diversity | Polysubstituted pyrimidines |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Pyrimidine libraries, hazardous reactions |

| Use of Green Solvents | Reduced environmental impact, improved safety | Pyrimidinols and other heterocycles |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize and control the synthesis of complex molecules like highly substituted pyrimidinols, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques, often integrated as Process Analytical Technology (PAT), are enabling chemists to monitor reactions in real-time, providing valuable insights that were previously inaccessible. mdpi.comnih.govrjpbr.com

Real-time, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for elucidating complex reaction pathways in pyrimidine synthesis. researchpublish.com Ultrafast 2D NMR techniques can track the evolution of reactants, intermediates, and products simultaneously, offering a detailed mechanistic picture. researchpublish.com For instance, real-time NMR has been used to confirm the existence of postulated intermediates and even reveal previously undetected species in the formation of alkylpyrimidines. researchpublish.com This level of detail is crucial for optimizing reaction conditions to maximize yield and minimize byproduct formation.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are other key PAT tools that allow for the continuous monitoring of chemical transformations. nih.govnih.govrjpbr.com These vibrational spectroscopy techniques can track changes in the concentrations of key functional groups throughout a reaction, providing real-time kinetic data. rjpbr.com FTIR and Raman probes can be directly inserted into a reaction vessel, enabling non-invasive monitoring without the need for sampling. nih.govrjpbr.com This is particularly advantageous for reactions conducted under pressure or at extreme temperatures.

UV-Vis spectroscopy , while providing less structural information than NMR or vibrational spectroscopy, can also be a cost-effective method for real-time monitoring, especially when integrated into flow chemistry systems. mdpi.com By tracking changes in the electronic absorption of the reaction mixture, it is possible to monitor the progress of a reaction and ensure process consistency. mdpi.com

The data generated from these advanced spectroscopic probes can be used to build kinetic models of the reaction, identify critical process parameters, and ultimately, enable more robust and reproducible synthetic processes for highly substituted pyrimidinols.

| Spectroscopic Probe | Information Gained | Application in Pyrimidinol Chemistry |

| Real-time Multidimensional NMR | Detailed mechanistic insights, identification of intermediates, reaction kinetics | Elucidating complex reaction pathways for pyrimidine formation |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants and products, kinetic data | Monitoring reaction progress and optimizing conditions |

| UV-Vis Spectroscopy | Overall reaction progress, process consistency | Cost-effective monitoring in flow chemistry setups |

Integration with Automated Synthesis and High-Throughput Screening

The demand for large libraries of novel compounds for drug discovery and materials science has driven the integration of automated synthesis platforms and high-throughput screening (HTS) methods. This combination allows for the rapid synthesis and evaluation of numerous derivatives of a core scaffold like a highly substituted pyrimidinol.

Automated synthesis , often utilizing robotic systems and flow chemistry, enables the reliable and reproducible production of compound libraries with minimal human intervention. nih.govnih.govnih.gov Flow synthesis, in particular, is well-suited for creating libraries of molecules like 4,6-disubstituted pyrimidines. researchpublish.com By systematically varying the starting materials and reaction conditions in a continuous flow reactor, a diverse range of analogs can be generated efficiently. researchpublish.comacs.org Robotic platforms can further automate the entire workflow, from reagent dispensing and reaction workup to purification and sample preparation for screening. rjpbr.comnih.gov

Once a library of pyrimidinol derivatives is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity or material properties. biotech-asia.orgfebscongress.orgresearchgate.net HTS platforms can perform thousands of assays in a short period, allowing for the efficient identification of "hit" compounds with desired characteristics. researchgate.net For example, in drug discovery, HTS is used to screen compound libraries against specific biological targets to identify potential therapeutic agents. febscongress.orgnih.gov

The synergy between automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing. The data from HTS can provide valuable structure-activity relationships (SAR) that inform the design of the next generation of pyrimidinol derivatives, which can then be rapidly synthesized and screened. This iterative process, often enhanced by machine learning algorithms, can significantly accelerate the discovery of new functional molecules. researchgate.netresearchgate.net

| Technology | Role in Pyrimidinol Chemistry | Key Benefits |

| Automated Synthesis (Robotics & Flow Chemistry) | Rapid generation of diverse pyrimidinol libraries | Increased throughput, reproducibility, and safety |

| High-Throughput Screening (HTS) | Rapid evaluation of biological activity or material properties | Efficient identification of "hit" compounds |

| Integrated Platforms | Accelerates the design-synthesize-test-analyze cycle | Faster discovery of novel functional molecules |

Computational Design of Novel Derivatives with Tailored Reactivity

In parallel with experimental advances, computational chemistry has become an indispensable tool for the rational design of novel pyrimidinol derivatives with specific, tailored reactivity and properties. By using a range of in silico techniques, researchers can predict the behavior of molecules before they are synthesized, saving significant time and resources.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of pyrimidinol derivatives. researchgate.netscienceopen.comresearchgate.netnih.gov These calculations can provide insights into reaction mechanisms, predict the stability of intermediates, and explain the influence of different substituents on the reactivity of the pyrimidine core. scienceopen.com This fundamental understanding is crucial for designing new synthetic routes and for predicting the outcome of reactions.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the structural features of pyrimidinol derivatives with their biological activity or other properties. researchpublish.comnih.govrjpbr.comnih.govmdpi.com By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors that are important for a desired outcome. mdpi.com These models can then be used to predict the activity of virtual compounds, guiding the selection of the most promising candidates for synthesis.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between pyrimidinol derivatives and biological targets, such as enzymes or receptors. biotech-asia.orgmdpi.comnih.govnih.govnih.govresearchgate.net Docking simulations predict the preferred binding mode of a molecule in the active site of a protein, while MD simulations provide insights into the dynamic behavior of the complex over time. nih.govnih.gov These techniques are instrumental in the design of new drugs and in understanding the molecular basis of their activity.

The integration of these computational approaches allows for a "design-on-the-fly" strategy, where virtual libraries of pyrimidinol derivatives can be created and screened in silico to identify candidates with the highest probability of success before committing to their synthesis and experimental testing. acs.org

| Computational Method | Application in Pyrimidinol Chemistry | Predicted Properties |

| Quantum Chemical Calculations (DFT) | Elucidation of reaction mechanisms, prediction of reactivity | Electronic structure, reaction energies, transition states |

| QSAR Studies | Correlation of structure with activity/properties | Biological activity, toxicity, physicochemical properties |

| Molecular Docking & MD Simulations | Investigation of ligand-protein interactions | Binding modes, binding affinities, dynamic behavior |

| In Silico Screening | Virtual screening of compound libraries | Identification of promising candidates for synthesis |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2,6-ditert-butyl-4-pyrimidinol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or halogenation of the pyrimidine core. For purity validation, combine chromatographic methods (HPLC or GC-MS) with spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity. Quantitative analysis via elemental analysis or mass spectrometry ensures stoichiometric accuracy. Steric hindrance from tert-butyl groups may necessitate longer reaction times or elevated temperatures . Theoretical frameworks for reaction optimization should align with steric and electronic principles in heterocyclic chemistry .

Q. How can researchers characterize the steric and electronic effects of tert-butyl groups in this compound?

- Methodological Answer : Use computational modeling (DFT or molecular mechanics) to quantify steric bulk via Tolman’s cone angles or %VBur calculations. Experimentally, compare reactivity with analogous non-bulky derivatives in substitution or coupling reactions. UV-Vis spectroscopy and cyclic voltammetry can probe electronic effects on the pyrimidine ring . Cross-reference results with crystallographic data (if available) to validate spatial arrangements .

Q. What are the primary stability concerns under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via TLC or HPLC at intervals. For photostability, use UV chambers with wavelength-specific irradiation. Compare degradation products’ NMR profiles to identify cleavage pathways (e.g., debromination or tert-butyl group oxidation). Theoretical frameworks should incorporate Arrhenius kinetics for shelf-life predictions .

Advanced Research Questions

Q. How do steric effects influence catalytic or inhibitory activity in enzyme-binding studies?

- Methodological Answer : Design competitive inhibition assays using enzymes with known active-site geometries (e.g., cytochrome P450 isoforms). Compare inhibition constants (Ki) with structurally similar compounds lacking tert-butyl groups. Molecular docking simulations (e.g., AutoDock Vina) can visualize steric clashes. For contradictions in reported activities, replicate studies under standardized conditions (pH, ionic strength) and apply statistical meta-analysis .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer : Systematically vary catalytic systems (e.g., Pd vs. Cu catalysts), ligands (phosphine vs. N-heterocyclic carbenes), and solvents (polar aprotic vs. ethereal). Use factorial design to isolate variables impacting yield. For inconsistent data, apply error analysis (e.g., standard deviation across replicates) and validate via independent kinetic studies. Theoretical alignment with transition-state models (Hammett plots) may explain electronic vs. steric trade-offs .

Q. How can this compound be applied in membrane or separation technologies (e.g., selective ion transport)?

- Methodological Answer : Functionalize the pyrimidine core with ionophores (e.g., crown ethers) and test permeability in supported lipid bilayers or polymer matrices. Use impedance spectroscopy to measure ion flux. Compare selectivity (Na⁺ vs. K⁺) via ICP-MS. Theoretical frameworks should integrate molecular dynamics simulations to predict pore formation or stacking behavior in membranes .

Q. What mechanistic insights explain its behavior under non-automotive combustion conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with FTIR or mass spectrometry to identify pyrolysis products. Compare combustion profiles in oxygen-rich vs. lean environments. For contradictions in flame-retardant efficiency, correlate decomposition kinetics with radical scavenging assays (e.g., DPPH). Align findings with combustion chemistry models (e.g., Rice-Ramsperger-Kassel theory) .

Tables for Key Methodological Comparisons

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis Optimization | Yield/purity via chromatography | Catalytic system factorial design |

| Stability Analysis | Accelerated degradation studies | Mechanistic pyrolysis profiling |

| Reactivity Studies | Steric/electronic comparisons | Transition-state modeling |

| Application Testing | Enzyme inhibition assays | Membrane ion flux simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.